molecular formula C12H12BrNO B1287555 6-(4-Bromophenyl)-6-Oxohexanenitrile CAS No. 61719-38-8

6-(4-Bromophenyl)-6-Oxohexanenitrile

Cat. No. B1287555
CAS RN: 61719-38-8
M. Wt: 266.13 g/mol
InChI Key: CWRLGOQGDFIMTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds is often achieved through reactions involving bromine or bromide ions. For instance, the dimerization of 3,3-diphenyl-6-oxa-3-silabicyclo[3.1.0]hexane is catalyzed by bromide ions, leading to the formation of complex brominated structures . Similarly, the synthesis of 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline involves the reaction of a bromophenyl precursor with other organic molecules . These examples suggest that brominated aromatic compounds can be synthesized through various organic reactions, often involving the addition of bromine or its derivatives to the desired molecular framework.

Molecular Structure Analysis

The molecular structures of brominated aromatic compounds are characterized by the presence of a bromine atom attached to an aromatic ring, which can significantly influence the geometry and electronic properties of the molecule. For example, the azobenzene derivative discussed in paper shows a twist in the rings due to the presence of the bromine atom, which affects the overall molecular conformation. Similarly, the structure of the quinoline derivative in paper is influenced by the bromophenyl group, leading to specific dihedral angles between the phenyl rings and the rest of the molecule.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions, often facilitated by the bromine atom, which can act as a good leaving group or as an electron-withdrawing group that stabilizes adjacent positive charges. The dimerization reaction catalyzed by bromide ions and the formation of supramolecular synthons through hydrogen bonding are examples of how brominated compounds can undergo chemical transformations. These reactions can lead to changes in the molecular structure and the formation of new compounds with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the presence of the bromine atom. The heavy atom contributes to the molecular weight and density of the compound . The bromine atom's electron-withdrawing nature can affect the compound's reactivity, as seen in the tautomerism of the bromophenylamino derivative . The intermolecular interactions, such as hydrogen bonding and π-π stacking, are also crucial in determining the solid-state structure and properties of these compounds .

Scientific Research Applications

Synthesis and Material Development

6-(4-Bromophenyl)-6-Oxohexanenitrile has seen applications in the synthesis of complex organic compounds and the development of materials with potential technological applications. For example, it has been involved in the synthesis of various heterocyclic compounds, demonstrating the flexibility of nitriles in organic synthesis. Such compounds have applications ranging from materials science to pharmaceuticals, where they can serve as intermediates for further chemical transformations or as potential drug candidates themselves. The compound's reactivity, especially in reactions involving nitrile groups, makes it a valuable starting material for synthesizing a wide array of organic molecules (Al-Sheikh, 2008; Kawanishi et al., 2015).

Antimicrobial Studies

Research into the antimicrobial properties of derivatives of 6-(4-Bromophenyl)-6-Oxohexanenitrile indicates potential applications in combating microbial infections. Studies have shown that specific derivatives exhibit potent activity against a range of gram-positive and gram-negative bacteria. This suggests that modifications of the 6-(4-Bromophenyl)-6-Oxohexanenitrile structure could lead to new antimicrobial agents, highlighting the importance of structural modification in drug development (Desai et al., 2017).

Photophysical Studies

The compound's derivatives have also been studied for their photophysical properties, which are crucial for applications in materials science, including organic electronics and photonics. Such studies contribute to our understanding of how structural changes affect the electronic and optical properties of organic molecules, potentially leading to the development of new materials for electronic devices, sensors, and other applications (Khan, 2017).

Structural and Molecular Analysis

Crystallographic studies of 6-(4-Bromophenyl)-6-Oxohexanenitrile derivatives provide insights into the molecular geometry, intermolecular interactions, and overall crystal packing of these compounds. Such analyses are vital for understanding the physical properties of materials and their potential applications in various industries. Understanding the structural basis of material properties allows researchers to tailor compounds for specific applications, ranging from catalysis to the development of novel pharmaceuticals (Naghiyev et al., 2022).

properties

IUPAC Name

6-(4-bromophenyl)-6-oxohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-11-7-5-10(6-8-11)12(15)4-2-1-3-9-14/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRLGOQGDFIMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00605973
Record name 6-(4-Bromophenyl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61719-38-8
Record name 6-(4-Bromophenyl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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